tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate
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Overview
Description
tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate: is a chemical compound with the molecular formula C12H26N2O4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its tert-butyl carbamate group, which is often used as a protecting group for amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}amine. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate is used as a protecting group for amines. This allows for selective reactions to occur without interference from the amine group .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during the synthesis process .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require specific functional groups for their properties .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate involves its role as a protecting group. The tert-butyl carbamate group protects the amine group from unwanted reactions during synthesis. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions, such as acidic or basic hydrolysis .
Comparison with Similar Compounds
- tert-butyl methyl (2-(methylamino)ethyl)carbamate
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
Uniqueness: tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate is unique due to its specific structure, which provides both steric protection and the ability to undergo selective reactions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
CAS No. |
2680531-45-5 |
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Molecular Formula |
C12H26N2O3 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[3-[2-(methylamino)ethoxy]propyl]carbamate |
InChI |
InChI=1S/C12H26N2O3/c1-12(2,3)17-11(15)14(5)8-6-9-16-10-7-13-4/h13H,6-10H2,1-5H3 |
InChI Key |
QUSOPPYSTAZFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCOCCNC |
Purity |
95 |
Origin of Product |
United States |
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